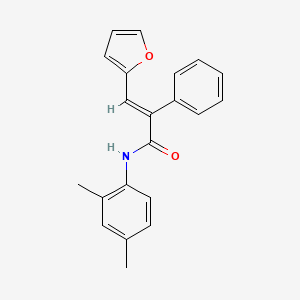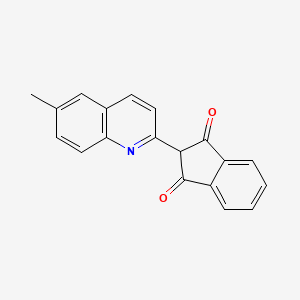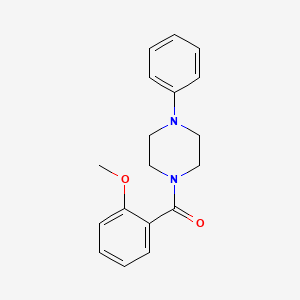
2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide, also known as BCPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCPA is a potent and selective antagonist of the GPR40 receptor, which is involved in glucose homeostasis and insulin secretion.
Mecanismo De Acción
2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide acts as a selective antagonist of the GPR40 receptor, which is primarily expressed in pancreatic beta cells and intestinal L cells. The GPR40 receptor is involved in glucose homeostasis and insulin secretion. By blocking the GPR40 receptor, 2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide inhibits glucose-stimulated insulin secretion and improves glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide has been shown to have several biochemical and physiological effects, including:
1. Inhibition of glucose-stimulated insulin secretion
2. Improvement of glucose tolerance and insulin sensitivity
3. Reduction of body weight and adiposity
4. Attenuation of inflammatory responses
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide has several advantages for lab experiments, including its potency and selectivity as a GPR40 receptor antagonist. However, 2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide also has some limitations, such as its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
For research on 2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide include the development of more potent and selective GPR40 receptor antagonists, investigation of the role of the GPR40 receptor in other physiological processes, exploration of the therapeutic potential of GPR40 receptor antagonists in metabolic disorders, and evaluation of the safety and efficacy of GPR40 receptor antagonists in clinical trials.
Métodos De Síntesis
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide involves the reaction of 4-bromo-3-methylphenol with cyclopentylacetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with N-cyclopentyl-N-methylamine to yield 2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide.
Aplicaciones Científicas De Investigación
2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide has been extensively studied for its potential applications in various fields, including diabetes, obesity, and inflammation. In diabetes research, 2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide has been shown to improve glucose tolerance and insulin sensitivity in animal models. In obesity research, 2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide has been shown to reduce body weight and adiposity in animal models. In inflammation research, 2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide has been shown to attenuate inflammatory responses in animal models.
Propiedades
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-10-8-12(6-7-13(10)15)18-9-14(17)16-11-4-2-3-5-11/h6-8,11H,2-5,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUUQCISINDKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3-methylphenoxy)-N-cyclopentylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![phenyl 3-[(4-formylphenoxy)methyl]benzoate](/img/structure/B5781200.png)




![N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5781245.png)
![2,3-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5781246.png)

![2-(2,4-dichlorophenoxy)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5781259.png)
![2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide](/img/structure/B5781269.png)

![N-(4-fluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5781294.png)

![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5781301.png)